Technical Monograph: Ethyl 4'-methoxybiphenyl-2-carboxylate
Technical Monograph: Ethyl 4'-methoxybiphenyl-2-carboxylate
The following technical guide is structured to serve as a primary reference for researchers and process chemists working with Ethyl 4'-methoxybiphenyl-2-carboxylate . It deviates from standard templates to prioritize experimental utility, mechanistic insight, and data validation.
CAS: 858035-49-1 Formula: C₁₆H₁₆O₃ Molecular Weight: 256.30 g/mol Role: Advanced Intermediate / Pharmacophore Scaffold[1][2]
Executive Summary & Application Profile
Ethyl 4'-methoxybiphenyl-2-carboxylate is a sterically congested biphenyl ester characterized by an ortho-substituted carboxylate group.[1][2] Unlike its para-substituted isomer (CAS 732-80-9), this compound presents unique synthetic challenges due to the steric clash between the ester moiety and the biphenyl linkage.[1][2]
Core Utility:
-
Sartan Precursor: The biphenyl-2-carboxylate motif is the structural foundation for Angiotensin II Receptor Blockers (ARBs) such as Telmisartan and Valsartan.[1][2] This specific methoxy-derivative serves as a probe for Structure-Activity Relationship (SAR) studies, modifying lipophilicity and metabolic stability.[1][2]
-
Fluorenone Synthesis: It acts as a direct precursor to substituted fluorenones via intramolecular Friedel-Crafts acylation, a key step in developing organic light-emitting diodes (OLEDs) and bioactive alkaloids.[1][2]
-
Ligand Design: The steric bulk at the 2-position makes it a valuable backbone for designing atropisomeric ligands used in asymmetric catalysis.[1][2]
Chemical Identity & Physicochemical Data
Data synthesized from spectroscopic literature and structural analysis.[1][2]
| Property | Value / Description | Note |
| Appearance | Thick colorless oil | High viscosity due to π-stacking interactions.[1][2] |
| Boiling Point | ~386 °C (Predicted) | Requires high-vacuum distillation for purification.[1][2] |
| Density | 1.099 g/cm³ | Denser than water; distinct phase separation in aqueous workups.[1][2] |
| Solubility | Soluble in DCM, EtOAc, THF | Insoluble in water.[1][2] |
| Flash Point | ~162 °C | Non-flammable under standard lab conditions.[1][2] |
Spectroscopic Signature (Validation Standard)
Use these values to validate product identity.
-
IR (
): 1712 cm⁻¹ (Ester C=O, strong), 1611/1517 cm⁻¹ (Ar-C=C), 1240 cm⁻¹ (C-O-C asymmetric stretch).[1][2] -
¹H NMR (400 MHz, CDCl₃):
- 7.81 (m, 1H, H-3 of benzoate, deshielded by C=O).[1][2]
- 7.52 (m, Ar-H).[1][2]
-
4.10 (q,
=7.1 Hz, 2H, OCH ₂CH₃).[1][2] - 3.85 (s, 3H, Ar-OCH ₃).[1][2][3]
-
1.05 (t,
=7.1 Hz, 3H, OCH₂CH ₃).[1][2] Note: The methyl triplet is often shielded (shifted upfield from typical ~1.[1][2]25) due to the anisotropic current of the orthogonal aromatic ring.[1][2]
-
¹³C NMR (100 MHz, CDCl₃):
169.1 (C=O), 159.0 (C-OMe), 141.9 (C-Ar), 55.3 (OMe), 60.9 (OCH₂), 13.9 (CH₃).[1][2]
Synthetic Methodologies
Two distinct protocols are presented: the Cobalt-Catalyzed Reductive Coupling (Literature Standard) and the Suzuki-Miyaura Coupling (Process Standard).[1][2]
Method A: Cobalt-Catalyzed Cross-Coupling (Literature Specific)
Rationale: This method was used in the original isolation of CAS 858035-49-1.[1] It avoids the use of boronic acids but requires strict handling of metal powders.[1]
Reagents: Ethyl 2-chlorobenzoate, 4-bromoanisole, CoBr₂(PPh₃)₂ (Cat.), Mn powder (Reductant).[1][2] Mechanism: A reductive dimerization where Mn(0) regenerates the active Co(I) species, allowing oxidative addition to the aryl halide.[1][2]
Figure 1: Cobalt-catalyzed reductive coupling mechanism utilizing Manganese as the stoichiometric reductant.
Method B: Optimized Suzuki-Miyaura Coupling (Recommended)
Rationale: Superior for scale-up and purity.[1][2] The use of SPhos or PPh₃ is critical to overcome the steric hindrance at the ortho position of the benzoate.[1][2]
Protocol:
-
Charge: To a reaction vessel, add Ethyl 2-bromobenzoate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (3 mol%).
-
Solvent: Add Toluene:Ethanol (4:1 ratio). The ethanol is crucial for solubility and phase transfer.[1][2]
-
Base: Add aqueous Na₂CO₃ (2.0 M, 2.5 eq). Note: Use K₃PO₄ if reaction is sluggish.[1][2]
-
Reflux: Heat to 90°C under N₂ atmosphere for 12-16 hours.
-
Workup: Cool, dilute with EtOAc, wash with brine. Dry over MgSO₄.[1][4]
-
Purification: Flash chromatography (Hexane:EtOAc 95:5). The product elutes after the starting halide.[1][2]
Critical Control Point:
-
Steric Hindrance: The 2-ester group forces the two phenyl rings to twist out of coplanarity.[1][2] This reduces the rate of transmetallation.[1] If conversion is low (<50%), switch the catalyst to Pd(dppf)Cl₂ , which has a larger bite angle and is more robust for sterically hindered substrates.[1]
Pathway Analysis: Drug Discovery Logic
Why synthesize this specific intermediate? The diagram below illustrates its pivotal role in generating the "Sartan" pharmacophore and fused ring systems.
Figure 2: Divergent synthetic utility of the biphenyl-2-carboxylate scaffold in medicinal and materials chemistry.[1][2]
Handling & Safety Protocols
Based on GHS classifications for biphenyl esters.
| Hazard Class | Statement | Prevention Protocol |
| Skin Irritant | H315: Causes skin irritation | Wear nitrile gloves (0.11 mm min thickness).[1][2] |
| Eye Irritant | H319: Causes serious eye irritation | Use chemical splash goggles.[1][2] |
| Aquatic Toxicity | H411: Toxic to aquatic life | Do not dispose of in sink; use non-halogenated organic waste stream.[1][2] |
| Storage | Light Sensitive | Store in amber vials under Argon at 2-8°C to prevent hydrolysis or oxidation. |
References
-
Cobalt-Catalyzed Synthesis & Characterization Data
-
General Suzuki Coupling Protocols
-
Biphenyls in Drug Discovery (Sartans)
